![molecular formula C16H36N4O4 B14154229 2-[4,7,10-Tris(2-hydroxyethyl)-1,4,7,10-tetrazacyclododec-1-yl]ethanol CAS No. 7240-87-1](/img/structure/B14154229.png)
2-[4,7,10-Tris(2-hydroxyethyl)-1,4,7,10-tetrazacyclododec-1-yl]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4,7,10-Tris(2-hydroxyethyl)-1,4,7,10-tetrazacyclododec-1-yl]ethanol is a complex organic compound with the molecular formula C16H36N4O4 It is known for its unique structure, which includes a tetrazacyclododecane ring substituted with hydroxyethyl groups
准备方法
The synthesis of 2-[4,7,10-Tris(2-hydroxyethyl)-1,4,7,10-tetrazacyclododec-1-yl]ethanol typically involves the reaction of 1,4,7,10-tetraazacyclododecane with ethylene oxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process can be summarized as follows:
Starting Materials: 1,4,7,10-Tetraazacyclododecane and ethylene oxide.
Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen, at a temperature range of 50-100°C.
Procedure: The 1,4,7,10-tetraazacyclododecane is dissolved in a suitable solvent, and ethylene oxide is slowly added to the solution. The reaction mixture is stirred for several hours until the reaction is complete.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
化学反应分析
2-[4,7,10-Tris(2-hydroxyethyl)-1,4,7,10-tetrazacyclododec-1-yl]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form amines or alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyethyl groups can be substituted with other functional groups using reagents such as alkyl halides or acyl chlorides.
科学研究应用
2-[4,7,10-Tris(2-hydroxyethyl)-1,4,7,10-tetrazacyclododec-1-yl]ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions
Biology: The compound is studied for its potential as a chelating agent in biological systems. It can bind to metal ions and facilitate their transport and utilization in biological processes.
Medicine: Research is ongoing to explore its potential as a drug delivery agent. Its ability to form stable complexes with metal ions makes it a candidate for targeted drug delivery systems.
Industry: It is used in the synthesis of advanced materials and polymers with specific properties, such as enhanced thermal stability and mechanical strength.
作用机制
The mechanism of action of 2-[4,7,10-Tris(2-hydroxyethyl)-1,4,7,10-tetrazacyclododec-1-yl]ethanol involves its ability to form stable complexes with metal ions. The hydroxyethyl groups and the nitrogen atoms in the tetrazacyclododecane ring act as coordination sites for metal ions. This coordination can alter the chemical and physical properties of the metal ions, making them more reactive or stable, depending on the application.
相似化合物的比较
2-[4,7,10-Tris(2-hydroxyethyl)-1,4,7,10-tetrazacyclododec-1-yl]ethanol can be compared with other similar compounds, such as:
1,4,7,10-Tetraazacyclododecane: The parent compound without hydroxyethyl substitutions. It has similar coordination properties but lacks the additional functional groups that enhance its reactivity.
Tris(2-hydroxyethyl)amine: A simpler compound with three hydroxyethyl groups attached to a central nitrogen atom. It is used as a buffer and a ligand in coordination chemistry.
Ethylenediaminetetraacetic acid (EDTA): A well-known chelating agent with multiple coordination sites. It is widely used in various applications, including medicine and industry, but has a different structure and coordination chemistry compared to this compound.
属性
CAS 编号 |
7240-87-1 |
|---|---|
分子式 |
C16H36N4O4 |
分子量 |
348.48 g/mol |
IUPAC 名称 |
2-[4,7,10-tris(2-hydroxyethyl)-1,4,7,10-tetrazacyclododec-1-yl]ethanol |
InChI |
InChI=1S/C16H36N4O4/c21-13-9-17-1-2-18(10-14-22)5-6-20(12-16-24)8-7-19(4-3-17)11-15-23/h21-24H,1-16H2 |
InChI 键 |
YPHIRJIQSXLKOH-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN(CCN(CCN1CCO)CCO)CCO)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


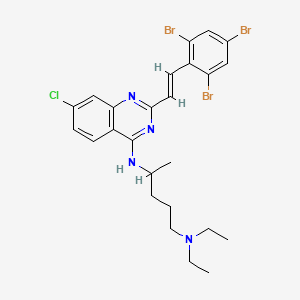
![heptadecyl 4-[(E)-(4-nitrophenyl)diazenyl]benzoate](/img/structure/B14154167.png)
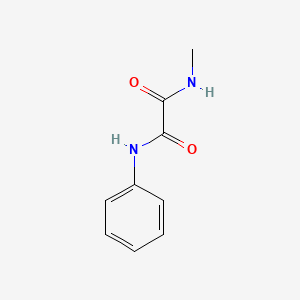
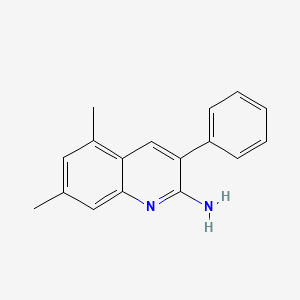
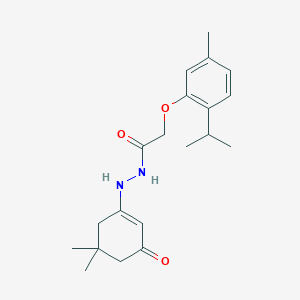
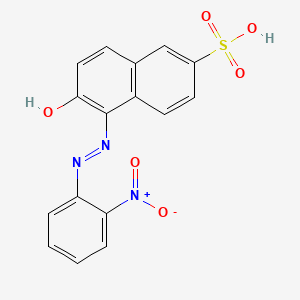
![2,6-Dichloro-4-[(3,5-dichloro-4-hydroxyphenyl)-pyridin-2-ylmethyl]phenol](/img/structure/B14154208.png)
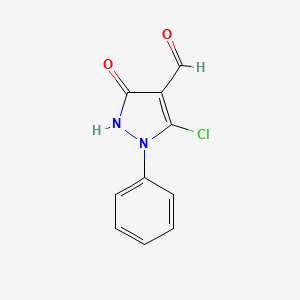
![(1S)-3-methyl-1-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}butan-1-amine](/img/structure/B14154237.png)
![(2E)-N-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-3-phenylprop-2-enamide](/img/structure/B14154244.png)
![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B14154246.png)
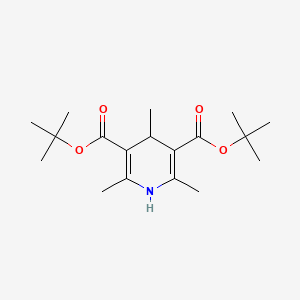
![4-methyl-N-(5-oxo-7-phenyl-3,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B14154258.png)

